molecular formula C18H19N3O3 B268736 N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide

Número de catálogo B268736
Peso molecular: 325.4 g/mol
Clave InChI: DBZJMCGPOITXTC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. TAK-659 is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in B cells.

Mecanismo De Acción

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide selectively binds to and inhibits BTK, a key enzyme in the BCR and FcR signaling pathways in B cells. BTK plays a critical role in the activation and proliferation of B cells, as well as the production of cytokines and chemokines. By inhibiting BTK, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide blocks these signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to have several biochemical and physiological effects in preclinical studies. Inhibition of BTK by N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide leads to the downregulation of B-cell activation markers, such as CD69 and CD86, and the inhibition of B-cell proliferation and survival. N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide also reduces the production of cytokines and chemokines, such as IL-6 and CXCL13, which are involved in the pathogenesis of autoimmune diseases. Additionally, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to enhance the activity of immune cells, such as natural killer cells and T cells, leading to improved anti-tumor responses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has several advantages for scientific research, including its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to enhance the efficacy of other cancer therapies. However, there are also limitations to using N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide in lab experiments. N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide may have off-target effects on other kinases, leading to potential toxicity and side effects. Additionally, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide may have different effects on human and animal cells, making it difficult to extrapolate results from animal studies to human clinical trials.

Direcciones Futuras

There are several future directions for scientific research on N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide. One potential direction is to explore the use of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another direction is to investigate the potential use of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide, as well as its potential toxicity and side effects in humans. Overall, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide shows great potential as a therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases, and further research is needed to fully explore its clinical applications.

Métodos De Síntesis

The synthesis of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide involves several steps, including the reaction of isonicotinoyl chloride with 3-aminobenzyl alcohol to form N-(3-hydroxyphenyl)isonicotinamide. This intermediate is then reacted with tetrahydro-2-furanmethanamine and triethylamine to form the final product, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide. The synthesis of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has been optimized to produce high yields and purity, making it a suitable candidate for further scientific research.

Aplicaciones Científicas De Investigación

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases. In preclinical studies, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has shown promising results in inhibiting B-cell proliferation and survival, reducing tumor growth, and improving autoimmune disease symptoms. N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

Propiedades

Nombre del producto

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide

Fórmula molecular

C18H19N3O3

Peso molecular

325.4 g/mol

Nombre IUPAC

N-[3-(oxolan-2-ylmethylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C18H19N3O3/c22-17(20-12-16-5-2-10-24-16)14-3-1-4-15(11-14)21-18(23)13-6-8-19-9-7-13/h1,3-4,6-9,11,16H,2,5,10,12H2,(H,20,22)(H,21,23)

Clave InChI

DBZJMCGPOITXTC-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3

SMILES canónico

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.